molecular formula C5H2Cl2N2 B116370 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- CAS No. 142064-82-2

1H-Pyrrole-3-carbonitrile, 4,5-dichloro-

Cat. No.: B116370
CAS No.: 142064-82-2
M. Wt: 160.99 g/mol
InChI Key: WURKJCCLHBBFLW-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile, 4,5-dichloro- is a heterocyclic organic compound that features a pyrrole ring substituted with two chlorine atoms at the 4 and 5 positions and a cyano group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- typically involves the reaction of suitable precursors under controlled conditions. One common method is the cyclization of appropriate nitrile precursors with chlorinated reagents. For example, the reaction of 3-cyanopyrrole with chlorinating agents can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrole-3-carbonitrile, 4,5-dichloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    1H-Pyrrole-3-carbonitrile: Lacks the chloro substituents, which can affect its reactivity and applications.

    4,5-Dichloro-1H-pyrrole: Lacks the cyano group, which can influence its chemical properties and biological activities.

Uniqueness: 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- is unique due to the presence of both cyano and chloro groups, which provide a distinct combination of electronic and steric effects. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4,5-dichloro-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2/c6-4-3(1-8)2-9-5(4)7/h2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURKJCCLHBBFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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